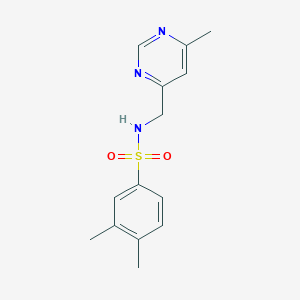
3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide, also known as DMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is not fully understood. However, it has been suggested that it may exert its antitumor effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways involved in cancer cell proliferation and survival. 3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide may also exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines. Additionally, 3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide may exert its antimicrobial effects by disrupting the integrity of the cell membrane of microorganisms.
Biochemical and Physiological Effects:
3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide has been shown to have minimal toxicity in vitro and in vivo. In animal studies, 3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide has been found to be well-tolerated at doses up to 500 mg/kg. Furthermore, 3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide has been shown to have a low potential for drug-drug interactions and does not induce cytochrome P450 enzymes. 3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a good yield. Additionally, 3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide has been shown to have a broad spectrum of activity against various cancer cell lines and pathogens. However, there are also limitations to using 3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide in lab experiments. For example, the mechanism of action is not fully understood, which limits its potential applications. Additionally, more research is needed to determine the optimal dose and treatment regimen for different conditions.
Future Directions
There are several future directions for research on 3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide. One area of interest is the development of 3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, more research is needed to determine the optimal dose and treatment regimen for different conditions. Furthermore, the potential applications of 3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide in agriculture and environmental science should be explored, including its use as a pesticide or herbicide. Finally, more research is needed to fully understand the mechanism of action of 3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide involves the reaction of 3,4-dimethylaniline with 6-methylpyrimidine-4-carbaldehyde in the presence of a sulfonamide catalyst. This method has been optimized to yield a high purity product with a good yield.
Scientific Research Applications
3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide has been widely studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide has been shown to possess antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses.
properties
IUPAC Name |
3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-4-5-14(6-11(10)2)20(18,19)17-8-13-7-12(3)15-9-16-13/h4-7,9,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEGTLCTUNNXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=NC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1H-inden-5-yl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2792962.png)
![3,4-diethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2792963.png)
![(Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2792964.png)

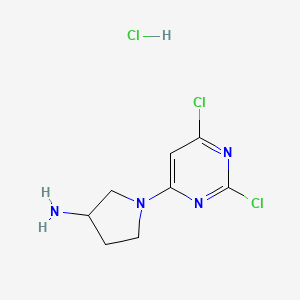
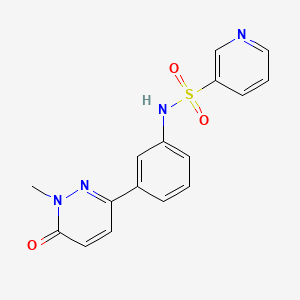
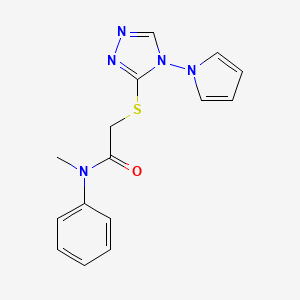
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2792971.png)
![1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B2792972.png)
![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropyl]prop-2-enamide](/img/structure/B2792975.png)
![N-(2,4-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2792978.png)
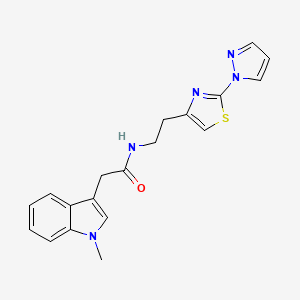
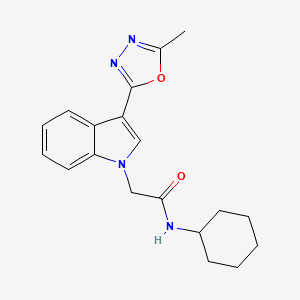
![N-(2-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2792985.png)